
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Descripción general
Descripción
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as R-Cl-MPH, is a synthetic compound that belongs to the class of substituted amphetamines. It is an enantiomer of the compound (S)-1-(2-chlorophenyl)-2-methylpropan-1-amine, which is commonly known as S-Cl-MPH. R-Cl-MPH has been the subject of scientific research due to its potential applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has been studied for its potential applications in the treatment of various medical conditions such as ADHD, narcolepsy, and obesity. It has been shown to have similar effects to other stimulants such as amphetamine and methylphenidate, which are commonly used to treat these conditions. (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has also been investigated for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and attention.
Mecanismo De Acción
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors and the desired effects of the drug.
Biochemical and Physiological Effects:
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and respiration, and can cause changes in body temperature and metabolism. It also affects the release of hormones such as cortisol and growth hormone, which can have implications for the long-term use of the drug. (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has been shown to have both positive and negative effects on mood, depending on the dose and individual response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several advantages for use in lab experiments. It is a potent and selective stimulant that can be used to manipulate the levels of dopamine and norepinephrine in the brain. It has a relatively long half-life, which allows for sustained effects over several hours. However, (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride also has some limitations. It can be difficult to administer accurately, and its effects can be highly variable between individuals. It can also have unwanted side effects such as anxiety, insomnia, and appetite suppression.
Direcciones Futuras
There are several future directions for research on (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. One area of interest is its potential use as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with aging and neurological disorders such as Alzheimer's disease. Another area of research is the development of novel analogs of (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride with improved pharmacological properties. Finally, there is a need for further investigation into the long-term effects of (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride use, particularly with regard to its potential for addiction and abuse.
Conclusion:
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a synthetic compound with potential applications in the treatment of various medical conditions and as a cognitive enhancer. It works by increasing the levels of dopamine and norepinephrine in the brain, leading to increased stimulation of the postsynaptic receptors. (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several advantages for use in lab experiments, but also has some limitations and unwanted side effects. There are several future directions for research on (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, including its potential use as a cognitive enhancer and the development of novel analogs with improved pharmacological properties.
Propiedades
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBJTWMFXJYTLE-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



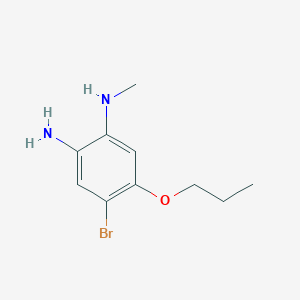

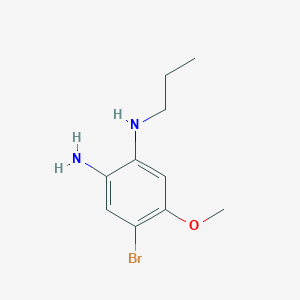
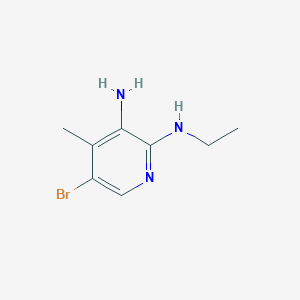
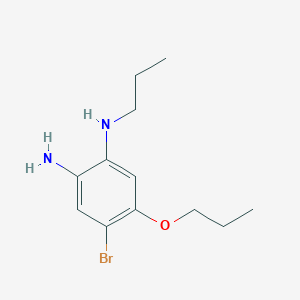

![N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)

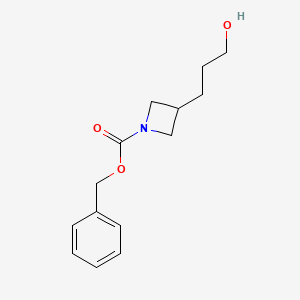
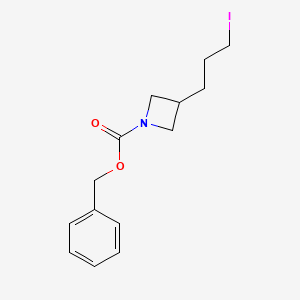
![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)
![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)